molecular formula C15H14Cl2N2 B11956215 alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine CAS No. 41616-21-1

alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine

Cat. No.: B11956215
CAS No.: 41616-21-1
M. Wt: 293.2 g/mol
InChI Key: WPONCOUMKNSQJX-UHFFFAOYSA-N
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Description

Alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine is an organic compound characterized by its distinct chemical structure, which includes a dichlorophenyl group and a dimethyl-P-toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine typically involves the reaction of 2,5-dichloroaniline with N,N-dimethyl-P-toluidine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal catalyst, to facilitate the formation of the imino linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(2,5-Dichlorophenylimino)-N,N-dimethyl-P-toluidine is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichlorophenyl group and imino linkage differentiate it from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

41616-21-1

Molecular Formula

C15H14Cl2N2

Molecular Weight

293.2 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H14Cl2N2/c1-19(2)13-6-3-11(4-7-13)10-18-15-9-12(16)5-8-14(15)17/h3-10H,1-2H3

InChI Key

WPONCOUMKNSQJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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